N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications
For instance, research on similar molecules has demonstrated applications in:
- Molecular Interaction Studies : Compounds with intricate molecular structures, like the one you've mentioned, are often subjects in studies aiming to understand their interaction with biological targets, such as receptors or enzymes. These interactions are crucial for drug design and development, offering insights into the mechanisms of action, binding affinity, and selectivity towards specific biological targets (J. Shim et al., 2002).
- Synthesis and Biological Activity : The synthesis and evaluation of novel compounds for their biological activities, including antioxidant, antimicrobial, and anticancer properties, are common research applications. These studies often involve the modification of the core structure to enhance activity or selectivity (Matloob Ahmad et al., 2012).
- Drug Development for Specific Diseases : Specific structural motifs within complex molecules can be crucial for the development of targeted therapies for diseases such as cancer, tuberculosis, and viral infections. The understanding of how these compounds interact with disease-related targets can lead to the discovery of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-12-16(2)29(27-15)22-8-7-21(25-26-22)28-9-3-4-17(14-28)23(30)24-18-5-6-19-20(13-18)32-11-10-31-19/h5-8,12-13,17H,3-4,9-11,14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYHLTUTTWWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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